molecular formula C8H14O B076992 3-Octyn-1-ol CAS No. 14916-80-4

3-Octyn-1-ol

Cat. No.: B076992
CAS No.: 14916-80-4
M. Wt: 126.2 g/mol
InChI Key: LRZGRGVRZSDRTK-UHFFFAOYSA-N
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Description

3-Octyn-1-ol (CAS 14916-80-4) is a homopropargylic alcohol with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol . It features a terminal triple bond (C≡C) at the 3rd carbon and a hydroxyl (-OH) group at the 1st carbon. This compound is synthesized via reactions such as the coupling of 3-butyn-1-ol with 1-bromobutane .

Preparation Methods

Brown–Yamashita Alkyne Isomerization

The Brown–Yamashita method, a well-established protocol for alkyne isomerization, has been applied to synthesize terminal alkynes from internal counterparts. In the context of 3-octyn-1-ol, this method involves the base-catalyzed rearrangement of 7-octyn-1-ol to yield the thermodynamically stable this compound .

Reaction Mechanism and Conditions

  • Base Selection : Sodium hydride (NaH) in ethylenediamine facilitates deprotonation at the alkyne terminus, promoting isomerization.

  • Temperature Control : The reaction proceeds at 65°C for 1 hour, followed by quenching with aqueous HCl to neutralize excess base .

  • Workup : Extraction with diethyl ether and purification via silica gel chromatography yields this compound with a reported efficiency of 72% .

Key Data:

ParameterValue
Starting Material7-Octyn-1-ol
CatalystNaH in ethylenediamine
Reaction Temperature65°C
Yield72%

This method capitalizes on the thermodynamic stability of internal alkynes, making it a viable route for large-scale production.

Enzymatic Reduction of Propargyl Ketones

Biocatalytic approaches offer stereoselective routes to alkynols. While direct synthesis data for this compound are limited, analogous protocols for (R)-(+)-1-octyn-3-ol suggest transferable methodologies .

Enzymatic Protocol:

  • Substrate : Oct-1-yn-3-one serves as the precursor.

  • Enzyme System : Alcohol dehydrogenase-A expressed in E. coli enables enantioselective reduction.

  • Reaction Conditions :

    • pH 7.5 phosphate buffer

    • 30°C for 24 hours

    • Co-solvent: Isopropyl alcohol .

This method achieves a 98% enantiomeric excess (ee), highlighting its potential for producing chiral alkynols .

Adaptability to this compound:

  • Substrate Modification : Replacing oct-1-yn-3-one with a propargyl ketone bearing the hydroxyl group at position 1 could yield this compound.

  • Challenges : Regioselective reduction and avoiding over-reduction of the triple bond require precise enzyme engineering.

Propargyl Alcohol Homologation

Homologation of shorter-chain alkynols via Grignard or organometallic reactions provides another plausible route.

Considerations:

  • Protection-Deprotection : The hydroxyl group may require protection (e.g., silylation) to prevent side reactions.

  • Purification : Silica gel chromatography (10–20% ethyl acetate/hexanes) effectively isolates the product .

Hydroboration-Oxidation of Alkynes

Hydroboration-oxidation of 3-octyne could theoretically yield this compound, though regioselectivity must be controlled.

Theoretical Pathway:

  • Substrate : 3-Octyne.

  • Reagent : Disiamylborane (anti-Markovnikov selectivity).

  • Oxidation : Hydrogen peroxide in basic medium converts the borane intermediate to the alcohol.

Challenges:

  • Competing hydration to ketones.

  • Limited literature validation for terminal alkynols.

Physicochemical Properties Informing Synthesis

Successful synthesis necessitates optimization based on this compound’s properties:

Solubility and Stability :

PropertyValue
Solubility in DMSO10 mM at 25°C
Storage Conditions-20°C (1 month), -80°C (6 months)
Boiling Point216.0 ± 13.0°C
Density0.9 ± 0.1 g/cm³

Stock Solution Preparation :

Concentration (mM)Volume per 1 mg (mL)
17.9242
51.5848
100.7924

Industrial Applications and Downstream Processing

This compound’s role as a precursor to flavor compounds like (3Z)-octen-1-ol underscores its commercial value . Post-synthesis steps often include:

  • Selective Hydrogenation : Palladium catalysts (e.g., Lindlar’s catalyst) convert the alkyne to a cis-alkene.

  • Esterification : Acetylation enhances volatility for fragrance applications.

Chemical Reactions Analysis

Types of Reactions: 3-Octyn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed:

Scientific Research Applications

Organic Synthesis

3-Octyn-1-ol serves as a versatile building block in organic chemistry. It is utilized in the preparation of various compounds through reactions such as reduction and alkylation.

Key Reactions:

  • Preparation of (3Z)-octen-1-ol and 7-octyn-1-ol: this compound can be transformed into these compounds through selective hydrogenation processes, which are significant in the synthesis of more complex organic molecules .
  • Alkene Formation: The compound is studied for its ability to be reduced to (E)-alkenes using alkali metals in liquid ammonia, showcasing its potential in synthetic pathways for alkenes .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is explored for its potential use as an intermediate in drug synthesis. Its unique alkyne structure allows for modifications that can lead to bioactive compounds.

Case Study:

  • A study highlighted the use of this compound in synthesizing derivatives that exhibit biological activity, particularly in developing new antifungal agents. The compound's functionalization enables the introduction of various pharmacophores, enhancing its therapeutic potential .

Surfactant Formulations

The compound is also employed in the formulation of surfactants due to its amphiphilic nature. Surfactants derived from this compound can be used in various applications including detergents and emulsifiers.

Properties:

  • Hydrophobic and Hydrophilic Balance: The presence of both an alkyne and a hydroxyl group allows for effective surface activity, making it suitable for formulations that require stabilization of emulsions .

Material Science

In material science, this compound is investigated for its role in creating polymers and other materials that require specific mechanical or thermal properties.

Applications:

  • Polymer Synthesis: It can be utilized as a monomer for polymerization reactions, contributing to the development of materials with tailored properties for industrial applications .

Mechanism of Action

The mechanism of action of 3-Octyn-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the triple bond can undergo addition reactions. These properties make it a versatile compound in organic synthesis and chemical reactions .

Comparison with Similar Compounds

Key Properties :

  • Physical State : Clear liquid .
  • Boiling Point : 216°C at 760 mmHg .
  • Density : 0.880 g/mL at 25°C .
  • 2, Skin Irrit. 2) .

Applications : Used in organic synthesis, including the preparation of complex molecules in pharmaceuticals and specialty chemicals .

Structural and Functional Analogues

The following compounds are structurally related to 3-Octyn-1-ol, differing in chain length, triple bond position, or functional group arrangement:

1-Octyn-3-ol (CAS 818-72-4)

  • Molecular Formula : C₈H₁₄O.
  • Structure : Triple bond at C1–C2, hydroxyl group at C3.
  • Boiling Point : 169.6°C at 760 mmHg .
  • Density : 0.9 g/cm³ .
  • Toxicity : Oral LD₅₀ (mice) = 460 mg/kg; classified as harmful (Xn) .
  • Applications : Intermediate in fragrance and pharmaceutical synthesis .

Comparison :

  • The hydroxyl group at C3 in 1-Octyn-3-ol reduces its boiling point compared to this compound (216°C vs. 169.6°C), reflecting weaker intermolecular hydrogen bonding due to steric hindrance from the triple bond .
  • 1-Octyn-3-ol exhibits higher acute toxicity, necessitating stricter handling protocols .

3-Decyn-1-ol

  • Molecular Formula : C₁₀H₁₈O.
  • Structure : 10-carbon chain with triple bond at C3 and hydroxyl at C1.
  • Boiling Point : 130–131°C at 22 mmHg .
  • Density : ~0.9 g/cm³ (estimated).
  • Applications : Used in specialty chemical manufacturing .

Comparison :

  • The longer carbon chain in 3-Decyn-1-ol lowers its boiling point under reduced pressure compared to this compound at standard pressure .
  • Increased hydrophobicity due to the longer chain may limit its solubility in polar solvents.

3-Octen-1-ol (CAS 18185-81-4)

  • Molecular Formula : C₈H₁₆O.
  • Structure : Double bond (C=C) at C3 instead of a triple bond.
  • Boiling Point: Not explicitly stated, but typically lower than alkynols due to reduced polarity.
  • Stereoisomerism : Exists as (Z)- and (E)-isomers .

Comparison :

  • The double bond in 3-Octen-1-ol makes it less reactive in alkyne-specific reactions (e.g., cycloadditions) compared to this compound .
  • Lower toxicity profile due to the absence of a triple bond.

Biological Activity

3-Octyn-1-ol, a compound characterized by its triple bond and alcohol functional group, has garnered attention for its potential biological activities. This article provides an overview of the biological properties of this compound, including its antimicrobial effects, potential therapeutic applications, and relevant research findings.

This compound (C8H14O) is a linear alkyne with a hydroxyl group located at the terminal position. Its structure can be represented as follows:

Structure CH3CCCH2CH2CH2OH\text{Structure }\text{CH}_3\text{C}\equiv \text{C}-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{OH}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing varying levels of effectiveness.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus1.0 mg/mL4.0 mg/mL
Bacillus subtilis1.0 mg/mL4.0 mg/mL
Escherichia coli2.0 mg/mL8.0 mg/mL
Pseudomonas aeruginosa2.0 mg/mL8.0 mg/mL
Fusarium tricinctum8.0 mg/mL (growth inhibition)2.0 mg/mL (spore germination)

These findings suggest that This compound is particularly effective against Gram-positive bacteria, which are generally more susceptible to antimicrobial agents due to their cell wall structure.

The antimicrobial mechanism of this compound appears to involve disruption of microbial cell membranes, leading to leakage of cellular contents and eventual cell death. Scanning electron microscopy studies have shown morphological changes in bacteria treated with this compound, indicating damage to the cell wall and membrane integrity .

Case Study 1: Antimicrobial Efficacy in Food Preservation

A study evaluated the efficacy of This compound as a preservative in food products. The compound was incorporated into meat products to assess its ability to inhibit microbial growth during storage. Results indicated a significant reduction in microbial load compared to untreated controls, supporting its potential use as a natural preservative .

Case Study 2: Synergistic Effects with Other Compounds

Research has also explored the synergistic effects of This compound when combined with other antimicrobial agents. In vitro tests demonstrated enhanced antibacterial activity against resistant strains when used in conjunction with standard antibiotics, suggesting potential applications in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Octyn-1-ol in laboratory settings?

  • Methodological Answer : Researchers should prioritize ventilation (e.g., fume hoods) to avoid inhalation of vapors and wear PPE, including nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical attention if irritation persists. Emergency eyewash stations and safety showers must be accessible . Storage requires airtight containers in cool, dry areas away from ignition sources to prevent electrostatic discharge .

Q. How can researchers determine the purity and structural identity of this compound following synthesis?

  • Methodological Answer : Characterization should combine nuclear magnetic resonance (NMR) spectroscopy for functional group analysis (e.g., terminal alkyne and hydroxyl protons) and gas chromatography-mass spectrometry (GC-MS) for purity assessment. For novel derivatives, elemental analysis and infrared (IR) spectroscopy can validate molecular composition. Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with published spectra .

Q. What solvent systems are optimal for dissolving this compound in reactivity studies?

  • Methodological Answer : Polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) enhance solubility due to the compound’s hydroxyl and alkyne moieties. For catalytic reactions, test solubility in hexane or toluene to assess compatibility with hydrophobic catalysts like Lindlar Pd .

Advanced Research Questions

Q. What methodological considerations are critical when designing catalytic hydrogenation experiments for this compound derivatives?

  • Methodological Answer : Selectivity in hydrogenation depends on catalyst choice: Lindlar catalyst (Pd/CaCO₃ with quinoline) ensures cis-alkene formation, while Na/NH₃ yields trans-products. Monitor reaction progress via thin-layer chromatography (TLC) and adjust H₂ pressure (1–3 atm) to prevent over-reduction to alkanes. Post-reaction, purify using silica gel chromatography with ethyl acetate/hexane gradients .

Q. How should researchers address contradictions in spectroscopic data when characterizing this compound analogs?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting patterns) require iterative hypothesis testing. For example, if a proton integral deviates, verify sample purity via GC-MS, replicate synthesis, or employ 2D NMR techniques (COSY, HSQC) to resolve stereochemical ambiguities. Cross-validate with computational methods (DFT for predicted spectra) to identify structural anomalies .

Q. What strategies optimize the regioselectivity of alkyne functionalization in this compound derivatives?

  • Methodological Answer : Use directing groups (e.g., hydroxyl-protected silyl ethers) to bias Sonogashira or click reactions toward specific alkyne positions. For electrophilic additions (e.g., hydrohalogenation), polar solvents and low temperatures (−20°C) favor Markovnikov selectivity. Kinetic vs. thermodynamic control should be assessed via time-resolved IR spectroscopy .

Q. How can researchers mitigate oxidative degradation of this compound during long-term storage?

  • Methodological Answer : Stabilize the compound by adding radical inhibitors (e.g., BHT at 0.1% w/w) and storing under inert gas (Ar or N₂) in amber glass vials. Periodically test for peroxide formation using KI-starch test strips and repurify via distillation if discoloration or viscosity changes occur .

Q. Data Interpretation & Reproducibility

Q. What statistical approaches are recommended for analyzing variability in this compound bioactivity assays?

  • Methodological Answer : Apply ANOVA to compare dose-response curves across replicates, with Tukey’s post-hoc test for pairwise comparisons. For non-linear data (e.g., EC₅₀ variability), use bootstrap resampling to estimate confidence intervals. Report Cohen’s d effect sizes to contextualize biological significance .

Q. How can researchers validate computational models predicting this compound’s physicochemical properties?

  • Methodological Answer : Compare density functional theory (DFT)-predicted logP or pKa values with experimental data from shake-flask assays or potentiometric titrations. Calibrate models using leave-one-out cross-validation and report mean absolute error (MAE) to quantify accuracy .

Properties

IUPAC Name

oct-3-yn-1-ol
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InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZGRGVRZSDRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8065828
Record name 3-Octyn-1-ol
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Molecular Weight

126.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14916-80-4
Record name 3-Octyn-1-ol
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Record name 3-Octyn-1-ol
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Synthesis routes and methods

Procedure details

Into the solution of the Grignard reagent obtained above and kept at 0° to 60° C., ethylene oxide is added dropwise preferably in an amount of 1.6 to 3 times by moles based on the starting butylacetylene and the reaction mixture is hydrolyzed by contacting with an aqueous acidic solution followed by distillation to give 3-octyn-1-ol (reaction (ii)). The yield is usually 80 to 85% of the theoretical value.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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